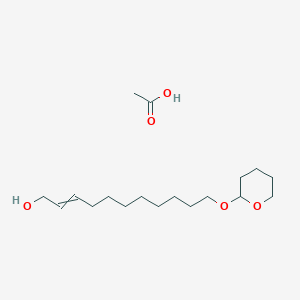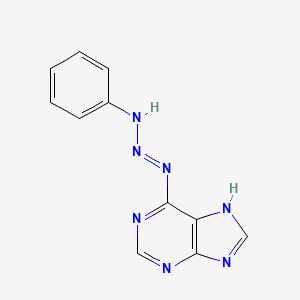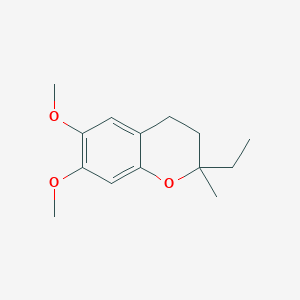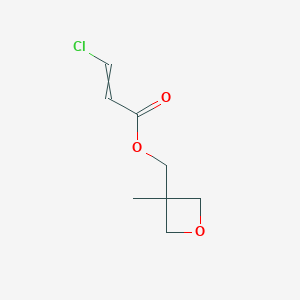
Diethoxy(ethyl)octadecylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy(ethyl)octadecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H58ClNO2. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is particularly valued for its ability to reduce surface tension and act as an antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethoxy(ethyl)octadecylammonium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of octadecylamine with ethyl diethoxyacetate in the presence of a suitable alkylating agent such as ethyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Diethoxy(ethyl)octadecylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are primary and secondary amines, as well as alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted ammonium compounds.
Applications De Recherche Scientifique
Diethoxy(ethyl)octadecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed as an antimicrobial agent in various biological studies, helping to control microbial growth in cultures.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, disinfectants, and fabric softeners.
Mécanisme D'action
The mechanism of action of diethoxy(ethyl)octadecylammonium chloride primarily involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The compound targets the phospholipid components of the membrane, causing increased permeability and leakage of cellular contents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research as a surfactant.
Uniqueness
Diethoxy(ethyl)octadecylammonium chloride is unique due to its specific combination of ethoxy and octadecyl groups, which confer distinct surfactant properties and enhance its effectiveness as an antimicrobial agent. Its ability to act as a phase transfer catalyst also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
113679-40-6 |
|---|---|
Formule moléculaire |
C24H52ClNO2 |
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
diethoxy-ethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C24H52NO2.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,26-7-3)27-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GYSCOVPOYPRSOA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](CC)(OCC)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)



![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)




![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)

